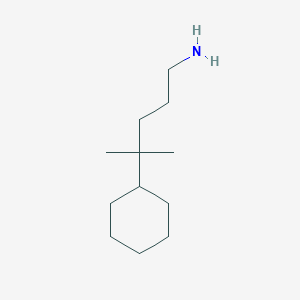

4-Cyclohexyl-4-methylpentan-1-amine

Description

4-Cyclohexyl-4-methylpentan-1-amine is a branched aliphatic amine featuring a cyclohexyl substituent and a methyl group at the 4-position of a pentane backbone. Its cyclohexyl moiety enhances lipid solubility, which may influence pharmacokinetic properties such as membrane permeability and bioavailability.

Properties

CAS No. |

1306604-09-0 |

|---|---|

Molecular Formula |

C12H25N |

Molecular Weight |

183.33 g/mol |

IUPAC Name |

4-cyclohexyl-4-methylpentan-1-amine |

InChI |

InChI=1S/C12H25N/c1-12(2,9-6-10-13)11-7-4-3-5-8-11/h11H,3-10,13H2,1-2H3 |

InChI Key |

VXZUFDZEHJKZJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCN)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Cyclohexyl-4-methylpentan-1-amine typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the reaction of cyclohexylmethyl ketone with ammonia or a primary amine under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H2) atmosphere .

Industrial Production Methods

In an industrial setting, the production of 4-Cyclohexyl-4-methylpentan-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired amine product .

Chemical Reactions Analysis

Alkylation and Acylation

Primary amines like 4-cyclohexyl-4-methylpentan-1-amine undergo alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines. Steric hindrance from the cyclohexyl and methyl groups may slow reactivity compared to less hindered amines .

-

Acylation : Forms amides when treated with acid chlorides or anhydrides (e.g., acetyl chloride). The reaction proceeds via nucleophilic substitution at the carbonyl carbon .

Table 1: Alkylation vs. Acylation Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | Reflux in THF | N-Alkylated derivatives |

| Acylation | AcCl, Et₃N | Room temperature | N-Acetylated amide |

Hofmann Elimination

This primary amine can undergo Hofmann elimination to form alkenes:

-

Complete Methylation : Treatment with excess methyl iodide converts the amine to a quaternary ammonium salt.

-

Base-Induced Elimination : Heating with Ag₂O generates an alkene via β-hydrogen elimination. Steric effects from the cyclohexyl group favor the less substituted alkene (anti-Zaitsev product) .

Example Reaction Pathway

Oxidation Reactions

The amine group is susceptible to oxidation:

-

Mild Oxidants (H₂O₂) : Convert the amine to hydroxylamine intermediates.

-

Strong Oxidants (KMnO₄) : Oxidize the amine to nitro compounds or ketones, depending on conditions.

Table 2: Oxidation Products

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| H₂O₂ | Aqueous, pH 7 | Hydroxylamine derivative |

| KMnO₄/H⁺ | Acidic, heat | Cyclohexyl ketone |

Reductive Amination

While not directly reported for this compound, reductive amination is plausible if a ketone precursor exists. For example, cyclohexanone derivatives can react with amines under hydrogenation catalysts (e.g., Pd/C) to form secondary amines.

Substituent Effects on Reactivity

The cyclohexyl and methyl groups impose steric and electronic effects:

-

Steric Hindrance : Slows nucleophilic substitution and alkylation rates compared to linear amines .

-

Electronic Effects : The electron-donating cyclohexyl group stabilizes intermediates in elimination reactions .

Table 3: Substituent Influence on Reaction Rates

| Reaction Type | Relative Rate (vs. n-pentylamine) |

|---|---|

| Alkylation | 0.3× |

| Hofmann Elimination | 1.5× (due to steric acceleration) |

Salt Formation

The amine readily forms salts with acids (e.g., HCl), enhancing solubility for industrial applications:

Scientific Research Applications

4-Cyclohexyl-4-methylpentan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Cyclohexyl-4-methylpentan-1-amine, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights

In contrast, piperazine-substituted cyclohexylamines (e.g., compound 289) exhibit balanced solubility due to the polar piperazine moiety, making them suitable for systemic drug formulations .

Metabolic Stability :

- Nitrosourea derivatives like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea undergo rapid degradation in plasma (t1/2: 5 min), forming inactive metabolites such as cyclohexylamine and dicyclohexylurea . This contrasts with the stability of 4-Cyclohexyl-4-methylpentan-1-amine, which lacks reactive functional groups (e.g., nitrosourea).

Synthetic Utility :

- 4-Methoxy-4-methylpentan-1-amine is synthesized via hydrogenation and deprotection steps using palladium catalysts, whereas 4-Cyclohexyl-4-methylpentan-1-amine likely requires alkylation or reductive amination of cyclohexyl precursors .

Biological Activity: Piperazine-containing analogs (e.g., COMPOUND 37/41) demonstrate antitumor activity via kinase inhibition (IC50 values in nanomolar range), whereas nitrosoureas act through DNA alkylation . The biological role of 4-Cyclohexyl-4-methylpentan-1-amine remains underexplored but may relate to its structural similarity to CNS-active amines.

Biological Activity

4-Cyclohexyl-4-methylpentan-1-amine, also known as cyclohexylmethylamine, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H25N

- Molecular Weight : 185.34 g/mol

- CAS Number : 1306604-09-0

The biological activity of 4-Cyclohexyl-4-methylpentan-1-amine is largely attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Its structural features allow it to modulate the activity of these targets, leading to significant physiological effects.

Pharmacological Effects

Research indicates that 4-Cyclohexyl-4-methylpentan-1-amine exhibits several pharmacological effects:

- Stimulatory Effects : The compound has been shown to enhance the release of certain neurotransmitters, which may contribute to its stimulant properties.

- Vasodilatory Effects : Studies have indicated that this compound may induce vasodilation, potentially through the modulation of vascular smooth muscle tone.

- Antimicrobial Activity : Preliminary studies suggest that 4-Cyclohexyl-4-methylpentan-1-amine may possess antimicrobial properties, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have explored the biological effects of 4-Cyclohexyl-4-methylpentan-1-amine:

-

In Vitro Studies :

- A study conducted on isolated rat heart tissues demonstrated that the compound elicited positive inotropic effects, suggesting its potential use in cardiovascular applications .

- Another investigation highlighted its ability to inhibit certain bacterial strains, indicating possible applications in treating infections .

-

In Vivo Studies :

- Animal models have shown that administration of the compound resulted in increased locomotor activity, which correlates with stimulant-like effects observed in other amines .

- Research involving anesthetized dogs revealed vasodilatory responses upon intravenous administration, further supporting its cardiovascular activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H25N |

| Molecular Weight | 185.34 g/mol |

| CAS Number | 1306604-09-0 |

| Stimulatory Effect | Positive Inotropic |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique biological activities of 4-Cyclohexyl-4-methylpentan-1-amine:

Q & A

Q. How is 4-Cyclohexyl-4-methylpentan-1-amine named according to IUPAC guidelines?

The IUPAC name follows substituent priority rules: the longest carbon chain (pentan-1-amine) is numbered from the amine group. The cyclohexyl and methyl substituents are assigned positions based on the lowest possible numbering. For example, "4-cyclohexyl-4-methyl" indicates both groups are on the fourth carbon of the pentane backbone. Similar naming conventions are exemplified in structurally related amines like N-ethyl-N-methyl-4-methylpentan-1-amine .

Q. What synthetic strategies are reported for preparing 4-Cyclohexyl-4-methylpentan-1-amine?

A common approach involves alkylation of a primary amine precursor with halogenated intermediates. For example, cyclohexyl-substituted amines can be synthesized via reductive amination or nucleophilic substitution, as seen in the preparation of (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine derivatives using dibenzylamine intermediates and catalytic hydrogenation . Reaction optimization includes solvent selection (e.g., ethanol/methanol), temperature control, and purification via column chromatography.

Q. Which analytical techniques are critical for characterizing the purity and structure of 4-Cyclohexyl-4-methylpentan-1-amine?

- Mass Spectrometry (MS): ESI+ or electron ionization confirms molecular weight (e.g., m/z 198 [M + H]+ in related cyclohexylamines) .

- NMR Spectroscopy: 1H NMR (300 MHz, MeOD) resolves substituent positions and stereochemistry via coupling constants (e.g., δ 2.67 ppm for methylpiperazine protons) .

- HPLC: ≥98% purity validation, particularly for intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 4-Cyclohexyl-4-methylpentan-1-amine in multi-step syntheses?

- Catalyst Selection: Palladium on carbon or Raney nickel for efficient hydrogenation .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.

- Temperature Gradients: Stepwise heating (e.g., 50–80°C) minimizes side reactions.

- In-line Monitoring: Use GC-MS or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What methodologies are effective for resolving stereoisomers of cyclohexyl-substituted amines like 4-Cyclohexyl-4-methylpentan-1-amine?

- Chiral Chromatography: Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Enzymatic Resolution: Transaminase-catalyzed reactions selectively produce trans-4-substituted isomers, as demonstrated in the synthesis of trans-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine derivatives .

- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How does the introduction of a cyclohexyl group influence the compound's physicochemical properties and reactivity?

- Lipophilicity: Cyclohexyl groups increase logP values, enhancing membrane permeability.

- Steric Effects: Bulky substituents reduce nucleophilic attack at the amine center, as seen in slower alkylation kinetics compared to linear analogs .

- Conformational Flexibility: Chair conformations of the cyclohexyl ring stabilize specific stereochemical configurations, affecting binding to biological targets .

Q. What enzymatic approaches (e.g., transaminase catalysis) have been explored for synthesizing structurally similar cyclohexylamine derivatives?

Transaminases enable asymmetric synthesis of chiral amines under mild conditions (pH 7–9, 30–40°C). For example, ω-transaminases have been used to produce trans-4-substituted cyclohexane-1-amines with >90% enantiomeric excess, leveraging pyridoxal-5′-phosphate (PLP) as a cofactor .

Q. How should researchers address contradictory data in spectral analysis (e.g., NMR shifts) for this compound across different studies?

- Standardization: Use deuterated solvents (e.g., MeOD or CDCl3) and internal standards (e.g., TMS) for consistent chemical shift referencing .

- Dynamic Effects: Account for temperature-dependent conformational changes in cyclohexyl rings, which alter splitting patterns.

- Cross-Validation: Compare MS fragmentation patterns and IR spectra to resolve ambiguities .

Q. What strategies mitigate byproduct formation during the synthesis of 4-Cyclohexyl-4-methylpentan-1-amine?

- Protecting Groups: Temporarily shield the amine with Boc or benzyl groups during alkylation steps to prevent over-alkylation .

- Flow Chemistry: Continuous-flow reactors reduce residence time of reactive intermediates, minimizing dimerization or oxidation .

- Byproduct Trapping: Add scavengers (e.g., molecular sieves) to absorb water or unreacted halides .

Q. How can computational modeling predict the biological activity or interaction of 4-Cyclohexyl-4-methylpentan-1-amine with target proteins?

- Docking Studies: Software like AutoDock Vina models ligand-receptor interactions, highlighting favorable binding poses via cyclohexyl hydrophobic pockets .

- MD Simulations: Assess stability of amine-protein complexes over nanosecond timescales to evaluate binding affinity.

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with observed biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.